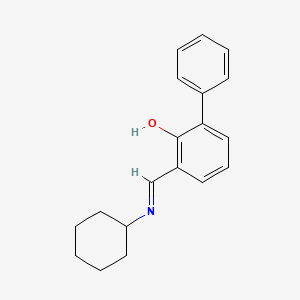
N-(3-tert-Butylsalicylidene)-isopropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-tert-Butylsalicylidene)-isopropylamine is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This compound is known for its unique structure, which includes a tert-butyl group attached to the salicylidene moiety and an isopropylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-Butylsalicylidene)-isopropylamine typically involves the condensation reaction between 3-tert-butylsalicylaldehyde and isopropylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the resulting product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-tert-Butylsalicylidene)-isopropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Primary amine and aldehyde.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-(3-tert-Butylsalicylidene)-isopropylamine has several applications in scientific research:
Catalysis: It is used as a ligand in the formation of metal complexes, which can act as catalysts in various organic reactions.
Material Science: The compound is explored for its potential in creating new materials with unique properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(3-tert-Butylsalicylidene)-isopropylamine largely depends on its role in specific applications. As a ligand, it coordinates with metal ions to form complexes that can catalyze reactions. The molecular targets and pathways involved vary based on the specific metal and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-tert-Butylsalicylidene)-cycloheptylamine
- N-(3-tert-Butylsalicylidene)-anilinato
- N-(3-tert-Butylsalicylidene)-2,3,4,5,6-pentafluoroanilinato
Uniqueness
N-(3-tert-Butylsalicylidene)-isopropylamine is unique due to its specific combination of the tert-butyl group and isopropylamine, which imparts distinct steric and electronic properties. These properties influence its reactivity and the stability of the metal complexes it forms, making it valuable in catalysis and material science.
Propriétés
IUPAC Name |
2-tert-butyl-6-(propan-2-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10(2)15-9-11-7-6-8-12(13(11)16)14(3,4)5/h6-10,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILNIAKSSWFFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CC1=C(C(=CC=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine](/img/structure/B6299843.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B6299848.png)
![2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile](/img/structure/B6299856.png)


![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)







